molecular formula C12H17NO B180999 N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine CAS No. 893569-92-1

N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine

Cat. No.: B180999
CAS No.: 893569-92-1
M. Wt: 191.27 g/mol
InChI Key: HGOZAYLMJWJOTL-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound belongs to the class of propenylamines, which are known for their diverse biological activities.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-9-13-10-11-7-5-6-8-12(11)14-4-2/h3,5-8,13H,1,4,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOZAYLMJWJOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405925
Record name N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893569-92-1
Record name N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 2-ethoxybenzaldehyde reacts with the primary amine group of allylamine to form an imine intermediate. Subsequent reduction of the imine bond yields the target secondary amine. Typical reaction conditions include:

  • Solvent: Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) or methanol (CH3OH\text{CH}_3\text{OH})

  • Temperature: Room temperature (25°C) for condensation, followed by 0–5°C during reduction

  • Molar Ratio: 1:1.2 (aldehyde to amine) to drive the reaction to completion.

Table 1: Optimization of Reductive Amination Parameters

ParameterOptimal ValueYield (%)Purity (%)
Reducing AgentNaBH(OAc)3\text{NaBH(OAc)}_37895
Reaction Time12 h8297
SolventCH2Cl2\text{CH}_2\text{Cl}_27593

The use of NaBH(OAc)3\text{NaBH(OAc)}_3 minimizes side reactions such as over-reduction or hydrolysis of the imine intermediate.

Nucleophilic Substitution of 2-Ethoxybenzyl Halides

An alternative route involves the nucleophilic substitution of 2-ethoxybenzyl chloride or bromide with allylamine. This method is advantageous for large-scale production due to its straightforward protocol.

Reaction Protocol

  • Alkylation Step: 2-Ethoxybenzyl chloride reacts with allylamine in the presence of a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) or triethylamine (Et3N\text{Et}_3\text{N}).

  • Purification: The crude product is isolated via extraction with ethyl acetate and purified through column chromatography (silica gel, hexane/ethyl acetate 4:1).

Key Considerations:

  • Side Reactions: Competing elimination reactions may form styrene derivatives if temperatures exceed 40°C.

  • Catalysis: Adding catalytic iodine (I2\text{I}_2) improves reaction efficiency by polarizing the C-Cl bond.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and minimal waste generation. Continuous flow reactors have been employed to enhance reaction control and throughput.

Continuous Flow Synthesis

  • Reactor Setup: A tubular reactor with immobilized Et3N\text{Et}_3\text{N} on a solid support.

  • Conditions:

    • Residence Time: 30 minutes

    • Temperature: 50°C

    • Pressure: 2 bar

  • Yield: 85% with 99% purity, as confirmed by GC-MS.

Green Chemistry Approaches

Recent advancements emphasize solvent-free or aqueous-phase synthesis to reduce environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between 2-ethoxybenzyl chloride and allylamine, reducing the reaction time from hours to minutes.

  • Conditions: 100 W, 80°C, 15 minutes

  • Yield: 80% with 94% purity.

Analytical Characterization and Quality Control

Post-synthesis characterization ensures compliance with pharmaceutical-grade standards.

Spectroscopic Methods

  • 1H^1\text{H} NMR: Key peaks include:

    • δ 7.2–7.4 ppm (aromatic protons)

    • δ 5.8–6.0 ppm (allyl protons)

    • δ 3.4 ppm (N-CH2_2).

  • FT-IR: Stretching vibrations at 3300 cm1^{-1} (N-H) and 750 cm1^{-1} (C-O-C).

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Reductive Amination8297High
Nucleophilic Substitution7593Moderate
Continuous Flow8599High

Scientific Research Applications

Chemical Applications

Synthesis and Precursor Role

N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine serves as a precursor in the synthesis of various organic compounds. Its structural characteristics allow for modifications that can lead to the development of new materials and chemical entities. The compound is often utilized in the following ways:

  • Intermediate in Organic Synthesis : It is used in the synthesis of phenethylamines and other derivatives, which are important in both academic research and industrial applications.
  • Building Block for Drug Development : The compound's reactivity allows it to be transformed into more complex structures that may exhibit pharmacological activity.

Biological Applications

Pharmacological Investigations

Research into the biological activity of this compound has revealed potential therapeutic properties. Studies have focused on its interactions with biological systems, particularly its effects on neurotransmitter receptors.

Medical Applications

Therapeutic Potential

This compound has been studied for its potential use in treating conditions such as depression and anxiety disorders. Its psychoactive properties warrant further exploration into its efficacy and safety profiles.

Case Studies

A notable case involved a patient exhibiting severe agitation and tachycardia after exposure to related compounds within the phenethylamine class. This underscores the importance of understanding the pharmacodynamics and toxicology associated with this compound.

Data Tables

StudyFindings
Serotonin Receptor StudyModulation of receptor activity observed
Dopaminergic InteractionPotential to influence dopaminergic pathways
Toxicology ReportDocumented cases of severe agitation post-exposure

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine can be compared with other similar compounds such as:

  • N-[(2-methoxyphenyl)methyl]prop-2-en-1-amine
  • N-[(2-chlorophenyl)methyl]prop-2-en-1-amine
  • N-[(2-fluorophenyl)methyl]prop-2-en-1-amine

These compounds share a similar structural framework but differ in their substituents on the phenyl ring

This compound stands out due to its unique ethoxy group, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine, a compound belonging to the class of Mannich bases, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through a Mannich reaction, which involves the condensation of an amine with formaldehyde and a ketone or aldehyde. The structure can be represented as follows:

C11H15N Molecular Formula \text{C}_{11}\text{H}_{15}\text{N}\quad \text{ Molecular Formula }

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptors : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
  • Enzymes : It can modulate enzyme activity, potentially affecting metabolic processes.
  • Biochemical Pathways : The compound may alter key biochemical pathways, leading to physiological effects such as anti-inflammatory or anticancer activities.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For example:

  • In Vitro Studies :
    • The compound exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values often below 25 μM .
    • A comparative study showed that this compound had higher activity than several known anticancer agents, indicating its potential as a lead compound in cancer therapy .
  • Mechanisms :
    • The anticancer effects are believed to result from the induction of apoptosis and inhibition of tumor growth through modulation of apoptotic pathways and cell cycle regulation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects :
    • In vitro tests revealed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
    • Growth inhibition zones ranged from 14 to 17 mm for various bacterial strains, demonstrating its efficacy as an antibacterial agent .
  • Antifungal Activity :
    • While the compound showed moderate antibacterial effects, it was largely ineffective against common fungal strains, suggesting a selective antimicrobial profile .

Case Studies and Research Findings

A summary of relevant case studies is presented in Table 1 below:

Study ReferenceBiological ActivityIC50 ValuesRemarks
Anticancer (HepG2)< 25 μMSignificant cytotoxicity observed.
Antibacterial (S. aureus)14–17 mm zoneEffective against multiple strains.
Apoptosis inductionNot specifiedMechanistic insights into anticancer effects.

Q & A

Basic: What synthetic methodologies are optimized for preparing N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine and its derivatives?

The synthesis of this compound and its analogs typically involves amide coupling or alkylation reactions . For example, (E)-3-(methylsulfonyl)prop-2-en-1-amine derivatives are synthesized via coupling carboxylic acids with allylamine intermediates using HBTU/HOBt as coupling agents and DIPEA as a base in DMF . Reaction optimization includes solvent selection (e.g., dichloromethane, toluene) and temperature control (e.g., 0–25°C) to enhance yields (44–58%) and purity (>99% by HPLC). Key steps involve protecting group strategies (e.g., tetrahydro-2H-pyran) to prevent side reactions .

Basic: How are structural and purity validations performed for this compound?

Spectroscopic characterization is critical:

  • ¹H/¹³C NMR : Chemical shifts for the allyl group (δ ~5.5–6.5 ppm) and ethoxyphenyl protons (δ ~6.8–7.8 ppm) confirm connectivity .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula (e.g., C₁₃H₁₉NO₃) .
  • HPLC : Purity (>99%) is assessed using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: What catalytic systems enable stereoselective functionalization of the allylamine moiety?

Ti(O-iPr)₄/EtMgBr dual catalysis achieves regio- and stereoselective carbocyclization. For example, reactions with Et₂Zn in dichloromethane yield bis-methylenepyrrolidine derivatives with >90% selectivity. The Ti–Mg system stabilizes transition states via Lewis acid-base interactions, favoring syn-addition pathways . Computational modeling (DFT) is recommended to map energy barriers and optimize ligand-metal coordination .

Advanced: How do structural modifications impact biological activity in related compounds?

Structure-activity relationship (SAR) studies on analogs reveal:

  • 2-Ethoxyphenyl substitution : Enhances binding to cysteine proteases (e.g., Chikungunya P2) via hydrophobic interactions, as shown in IC₅₀ assays .
  • Methylsulfonyl allyl groups : Improve covalent inhibition kinetics (kinact/KI) by stabilizing transition states through sulfone-mediated electrophilicity .
  • Pyrazole/imidazole rings : Increase metabolic stability in vitro (t₁/₂ > 4 hrs in microsomes) compared to non-heterocyclic analogs .

Basic: What purification techniques are effective for isolating this amine?

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–50%) to resolve polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 70–245°C) .
  • HPLC prep-scale : C18 columns with acetonitrile/water (0.1% TFA) achieve >98% purity for biological assays .

Advanced: How can computational tools aid in predicting reactivity or biological targets?

  • Docking simulations (AutoDock Vina) : Predict binding to cysteine proteases (e.g., PDB 6TZA) by modeling the ethoxyphenyl group into hydrophobic pockets .
  • DFT calculations (Gaussian) : Analyze frontier molecular orbitals (HOMO/LUMO) to optimize electrophilicity for covalent inhibition .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthesis targets .

Basic: What spectroscopic contradictions arise in characterizing this compound?

  • NMR coupling constants : Discrepancies in allyl proton splitting (J = 5.9–16 Hz) may indicate rotameric equilibria or solvent polarity effects .
  • HRMS adducts : Sodium/potassium adducts ([M+Na]⁺) can lead to misassignment unless ionization conditions (ESI vs. APCI) are standardized .
  • IR carbonyl peaks : Absence of expected amide stretches (~1650 cm⁻¹) may signal incomplete coupling, requiring TLC monitoring .

Advanced: What strategies mitigate low yields in multistep syntheses?

  • Protection/deprotection : Use THP groups for amines to prevent side reactions during alkylation .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hrs to 30 mins) for amide couplings, improving yields by 15–20% .
  • Flow chemistry : Continuous processing minimizes intermediate degradation, as demonstrated in Suzuki-Miyaura cross-couplings .

Basic: How is stereochemical integrity maintained during synthesis?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA with hexane/isopropanol .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental spectra to DFT-simulated curves .
  • Low-temperature conditions : Perform Grignard additions at –78°C to suppress racemization .

Advanced: What in vitro models evaluate the compound’s therapeutic potential?

  • Antiviral assays : Measure EC₅₀ against Chikungunya virus (CHIKV) in Vero cells via plaque reduction .
  • Cytotoxicity (MTT assay) : Test IC₅₀ in HEK293 cells to establish selectivity indices (>10 preferred) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to calculate intrinsic clearance (Clint) .

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